(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of carbolines, which are heterocyclic aromatic organic compounds. The presence of the benzo[1,3]dioxole moiety and the chloro-acetyl group contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Carboline Core: The initial step involves the construction of the tetrahydro-1H-b-carboline core through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzo[1,3]dioxole Moiety: The benzo[1,3]dioxole group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Chloro-acetylation: The chloro-acetyl group is incorporated through an acylation reaction, typically using chloroacetyl chloride in the presence of a base like triethylamine.
Final Cyclization and Purification: The final step involves cyclization to form the desired product, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro-acetyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[1,3]dioxole moiety and the chloro-acetyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-bromo-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A: Similar structure but with a bromo-acetyl group instead of chloro-acetyl.
(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-fluoro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A: Similar structure but with a fluoro-acetyl group.
Uniqueness
The uniqueness of (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro-acetyl group, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biologische Aktivität
(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester (CAS No. 629652-40-0) is a compound of significant interest due to its diverse biological activities. This article reviews its chemical properties, biological activity, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C22H19ClN2O5 |
Molecular Weight | 426.85 g/mol |
Melting Point | 209 °C (solvent: ethyl ether) |
Boiling Point | 627.5 ± 55.0 °C (predicted) |
Density | 1.445 ± 0.06 g/cm³ (predicted) |
Solubility | Slightly soluble in chloroform and DMSO |
pKa | 16.25 ± 0.60 (predicted) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits potential as an inhibitor of specific enzymes and receptors involved in disease processes.
Anti-Tuberculosis Activity
Research indicates that derivatives of tetrahydrocarboline compounds may possess anti-tuberculosis properties by inhibiting Mur enzymes critical for bacterial cell wall synthesis. The structural modifications in the carboline framework enhance binding affinity and selectivity towards these targets .
Anticonvulsant Activity
In a study evaluating the anticonvulsant effects of similar compounds, it was found that modifications to the carboline structure could significantly enhance protective effects against induced seizures. For instance, compounds with chloracetyl substitutions showed improved efficacy compared to their non-substituted counterparts .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar benzodioxole structures have been reported to exhibit activity against various bacterial strains, indicating that (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A may also possess similar properties.
Study on Antitubercular Activity
A study published in MDPI explored the inhibition of Mur enzymes by various synthesized compounds similar to our target compound. The findings highlighted that specific substitutions on the carboline structure could lead to enhanced bioactivity against Mycobacterium tuberculosis, demonstrating promising results for further development .
Anticonvulsant Efficacy Assessment
Another investigation focused on the anticonvulsant properties of related compounds indicated that certain structural modifications significantly increased the protective effects against seizures in animal models. The study emphasized the importance of functional groups in modulating biological activity .
Eigenschaften
CAS-Nummer |
629652-40-0 |
---|---|
Molekularformel |
C22H19ClN2O5 |
Molekulargewicht |
426.8 g/mol |
IUPAC-Name |
methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-3-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C22H19ClN2O5/c1-28-22(27)25-16(17(26)10-23)9-14-13-4-2-3-5-15(13)24-20(14)21(25)12-6-7-18-19(8-12)30-11-29-18/h2-8,16,21,24H,9-11H2,1H3/t16-,21+/m1/s1 |
InChI-Schlüssel |
VDWINSZXOWCUBP-IERDGZPVSA-N |
Isomerische SMILES |
COC(=O)N1[C@H](CC2=C([C@@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)CCl |
Kanonische SMILES |
COC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)CCl |
Synonyme |
(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester; (1S,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.